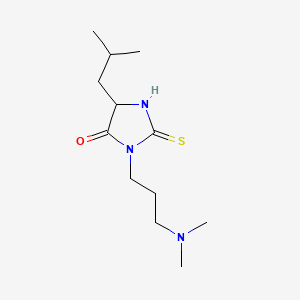
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thiohydantoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, an isobutyl group, and a thioxoimidazolidinone core. Its chemical properties make it a valuable intermediate in synthetic chemistry and a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 3-(dimethylamino)propylamine with isobutyl isocyanate under controlled conditions to form the intermediate. This intermediate is then reacted with carbon disulfide and a suitable base to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as lead acetate, can enhance the reaction rate and efficiency . Additionally, solvent-free synthesis methods are explored to reduce environmental impact and improve safety .
化学反应分析
Types of Reactions
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one has diverse applications in scientific research:
作用机制
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its thioxoimidazolidinone core can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the target site .
相似化合物的比较
Similar Compounds
3-(Dimethylamino)propylamine: A simpler analog used in the synthesis of surfactants and other chemicals.
N,N-Dimethyl-1,3-propanediamine: Another related compound with applications in polymer chemistry and as a curing agent.
Uniqueness
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one is unique due to its thioxoimidazolidinone core, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from simpler analogs and enhances its utility in specialized applications .
属性
CAS 编号 |
86503-13-1 |
|---|---|
分子式 |
C12H23N3OS |
分子量 |
257.40 g/mol |
IUPAC 名称 |
3-[3-(dimethylamino)propyl]-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H23N3OS/c1-9(2)8-10-11(16)15(12(17)13-10)7-5-6-14(3)4/h9-10H,5-8H2,1-4H3,(H,13,17) |
InChI 键 |
MOYHQXSNWRSCJW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1C(=O)N(C(=S)N1)CCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929688.png)
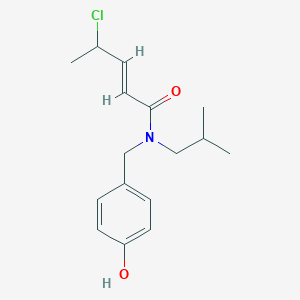
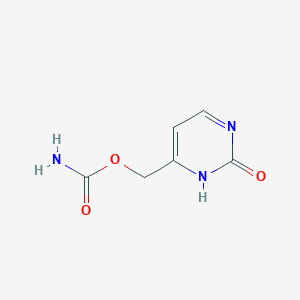
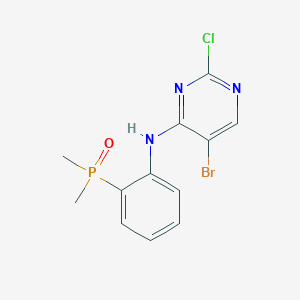
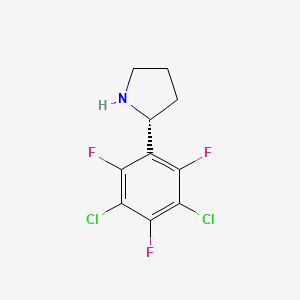
![tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12929728.png)

![4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12929735.png)
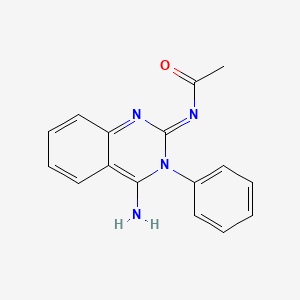
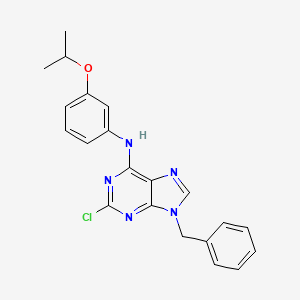


![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)
![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanamine dihydrochloride](/img/structure/B12929778.png)
